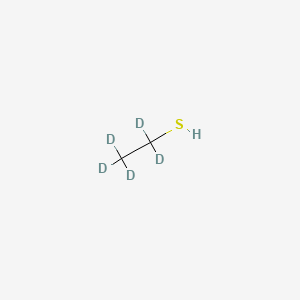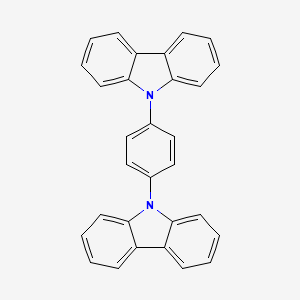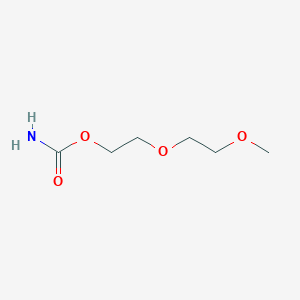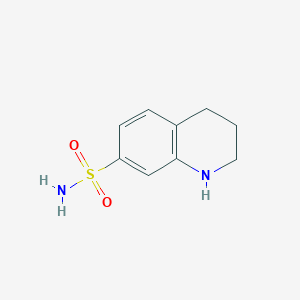
1,2,3,4-Tetrahydroquinoline-7-sulfonamide
Descripción general
Descripción
1,2,3,4-Tetrahydroquinoline-7-sulfonamide is a compound with the CAS Number: 1307238-87-4 . It has a molecular weight of 212.27 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The IUPAC name of the compound is 1,2,3,4-tetrahydro-7-quinolinesulfonamide . The InChI code is 1S/C9H12N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H2,10,12,13) .Chemical Reactions Analysis
Tetrahydroquinoline moieties are commonly occurring substructures in a large number of biologically active compounds . Catalytic hydroaminoalkylation reactions are a 100% atom efficient way to form new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.27 g/mol . It is stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Agent
1,2,3,4-Tetrahydroquinoline-7-sulfonamide: has been explored for its potential therapeutic properties. Its structural similarity to other bioactive sulfonamides suggests it could be useful in drug discovery, particularly in the development of new treatments for diseases where sulfonamide derivatives have been effective, such as bacterial infections and certain chronic conditions .
Organic Synthesis: Intermediate for Diverse Compounds
This compound serves as an intermediate in the synthesis of a wide range of organic molecules. Its reactive sulfonamide group allows for various chemical transformations, making it a valuable building block in organic synthesis .
Material Science: Corrosion Inhibition
The sulfonamide group in This compound is known for its corrosion inhibition properties. It can be used in the development of corrosion-resistant coatings for metals, which is crucial in extending the life of industrial machinery and infrastructure .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, This compound can be used as a standard or reference compound in chromatographic analysis due to its well-defined physical and chemical properties .
Agricultural Chemistry: Pesticide Development
The sulfonamide moiety is a common feature in many pesticides. Research into This compound could lead to the development of new pesticides with improved safety and efficacy profiles .
Biochemistry: Enzyme Inhibition Studies
Sulfonamides are known to inhibit carbonic anhydrase and other enzymesThis compound could be used in biochemical studies to understand enzyme mechanisms and to design enzyme inhibitors that can serve as drugs .
Neurochemistry: Neurotransmitter Receptor Modulation
Compounds like This compound may interact with neurotransmitter receptors, influencing their activity. This has implications for the treatment of neurological disorders and for understanding brain function .
Environmental Science: Detection of Pollutants
Due to its unique chemical structure, This compound could be used in environmental science to develop sensors or assays for the detection of specific pollutants in water or soil .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,4-Tetrahydroquinoline-7-sulfonamide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCWWESYXRZFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



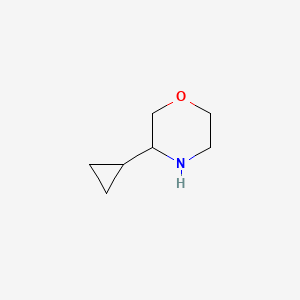

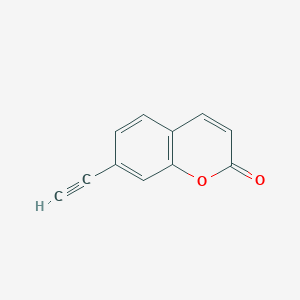
![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)


![5-[(S)-1-Amino-3-methylbutyl]-2H-tetrazole](/img/structure/B1422641.png)
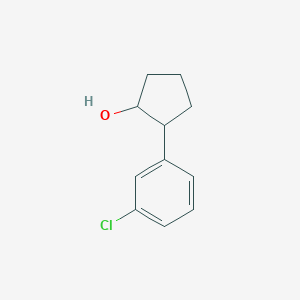
![Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B1422645.png)
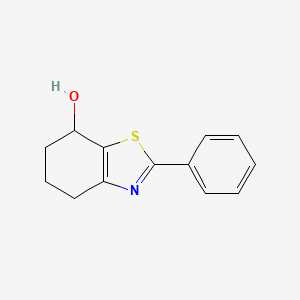
![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)
